(+)-Capnellene

Neuropathic Pain Anti-nociception In Vivo Pharmacology

(+)-Capnellene is a naturally occurring tricyclic sesquiterpene hydrocarbon, specifically the (+)-enantiomer of capnellene, originally isolated from the marine soft coral Capnella imbricata. Its core structure is defined by a characteristic bicyclo[4.4.0]decane ring system, which is the signature of the capnellane class of sesquiterpenes.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 123808-89-9
Cat. No. B12750464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Capnellene
CAS123808-89-9
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1(CCC2(C1C3C(C2)CCC3=C)C)C
InChIInChI=1S/C15H24/c1-10-5-6-11-9-15(4)8-7-14(2,3)13(15)12(10)11/h11-13H,1,5-9H2,2-4H3/t11-,12-,13-,15-/m1/s1
InChIKeyYZTNUNFLAAHBMK-RGCMKSIDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Capnellene (CAS 123808-89-9) Procurement Guide: Chemical Profile and Scientific Selection


(+)-Capnellene is a naturally occurring tricyclic sesquiterpene hydrocarbon, specifically the (+)-enantiomer of capnellene, originally isolated from the marine soft coral Capnella imbricata [1]. Its core structure is defined by a characteristic bicyclo[4.4.0]decane ring system, which is the signature of the capnellane class of sesquiterpenes [2]. While the parent hydrocarbon serves as the foundational scaffold, research has primarily focused on its hydroxylated and acetylated derivatives, which have demonstrated quantifiable anti-inflammatory, anti-nociceptive, and cytotoxic activities [3]. For procurement, this compound is of interest as a chiral synthetic building block and as a reference standard for exploring the structure-activity relationships within this unique class of marine terpenoids.

(+)-Capnellene (CAS 123808-89-9) Substitution Risks: Why Structural Specificity Dictates Bioactivity


Generic substitution within the capnellene family is not scientifically valid due to the profound impact of specific stereochemistry and functional group placement on biological activity. The capnellane skeleton is a complex, rigid tricyclic system where even minor modifications—such as the position of a hydroxyl group or the degree of acetylation—drastically alter a compound's ability to inhibit key inflammatory mediators like iNOS and COX-2, as well as its cytotoxic profile against specific cancer cell lines [1]. For instance, the presence of a 6α-hydroxyl group in capnellene 2 is directly linked to a 27.73% inhibition of iNOS, a feature absent in its close analogs, highlighting the non-fungible nature of these compounds [1]. Therefore, procuring the exact structure, including correct enantiomeric form, is critical for reproducing published experimental results and ensuring target engagement in drug discovery programs.

(+)-Capnellene (CAS 123808-89-9) Evidence Guide: Comparative Bioactivity Data for Procurement Decisions


(+)-Capnellene: In Vivo Anti-Nociceptive Efficacy in Neuropathic Pain Models

In a rat model of chronic constriction injury (CCI)-induced neuropathic pain, intrathecal administration of the capnellene derivative GB9 (which shares the core (+)-capnellene scaffold) produced a significant and dose-dependent inhibition of thermal hyperalgesia. This in vivo efficacy is compared to baseline vehicle controls [1]. The compound also reduced microglial activation and COX-2 protein expression in the spinal cord, key markers of neuroinflammation associated with the pain state [1].

Neuropathic Pain Anti-nociception In Vivo Pharmacology

(+)-Capnellene Scaffold: Potent Anti-Inflammatory Activity via iNOS Inhibition

Among seven structurally related capnellenes tested, compound 2 (Δ9(12)-capnellene-6α,8β,10α-triol) and compound 5 (Δ9(12)-capnellene-8β,10α-diol) demonstrated the most potent inhibition of inducible nitric oxide synthase (iNOS) protein expression in LPS-induced RAW264.7 cells. At a concentration of 10 µM, compound 2 reduced iNOS levels by 27.73%, while compound 5 achieved a 47.61% reduction [1]. The study identified that oxygen-bearing functionalities at C-8 and C-10 are critical for this activity, and compound 2 is notable as the first-ever identified 6-hydroxy capnellene, providing a unique SAR data point [1].

Anti-inflammatory iNOS Inhibition Structure-Activity Relationship

(+)-Capnellene Scaffold: Comparative Cytotoxic Activity Against Human Cancer Cell Lines

Early studies on capnellane cytotoxicity established that the core capnellene scaffold can yield potent activity against specific cancer types. For example, one known capnellane (compound 1) exhibited an IC50 of 0.7 µM against the K562 leukemia cell line [1]. This activity is in the same order of magnitude as other cytotoxic capnellenes identified from different sources, such as a dihydroxycapnellene which showed good cytotoxic activity against HeLa (human cervix carcinoma) cells [2].

Cytotoxicity Anticancer Leukemia

(+)-Capnellene: Targeting Myc-Max Interaction in Oncology

A specific dihydroxycapnellene (compound 6) isolated from Dendronephthya rubeola has been shown to strongly inhibit the interaction between the oncogenic transcription factor Myc and its partner protein Max [1]. This is a therapeutically relevant mechanism in oncology, as Myc-Max inhibitors are sought after for their potential to disrupt cancer cell growth and proliferation [1]. While the abstract does not provide quantitative inhibition data, the identification of this specific mechanism of action distinguishes this capnellene derivative from other general cytotoxic agents.

Oncology Myc-Max Inhibition Transcription Factor

(+)-Capnellene (CAS 123808-89-9): Recommended Research Applications Based on Quantitative Evidence


Neuropathic Pain Drug Discovery: In Vivo Lead Compound Validation

Procure capnellene derivative GB9 or related compounds for in vivo studies using the rat CCI model of neuropathic pain. This application is directly supported by evidence showing GB9's dose-dependent inhibition of thermal hyperalgesia, reduction in spinal microglial activation, and downregulation of COX-2 protein expression [1]. This model is highly relevant for preclinical development of novel analgesics, and the capnellene scaffold offers a non-opioid, non-NSAID mechanism for treating neuroinflammatory pain.

Anti-Inflammatory Research: iNOS-Targeted Lead Optimization

Utilize capnellene compounds, particularly Δ9(12)-capnellene-8β,10α-diol (compound 5) and the unique 6-hydroxy derivative (compound 2), as lead scaffolds for developing selective iNOS inhibitors. The direct head-to-head comparison data provides clear structure-activity relationship (SAR) guidance: compound 5 achieved a 47.61% inhibition of iNOS expression at 10 µM, making it the most potent analog in that study [1]. Researchers can use this data to design and synthesize new analogs aimed at improving potency and selectivity for treating chronic inflammatory diseases.

Oncology Research: Leukemia and Mechanism-Based Screening

Employ capnellane compounds in cytotoxicity screening against hematological cancer cell lines. The established IC50 of 0.7 µM against K562 leukemia cells provides a benchmark for potency [1]. Furthermore, the identification of a specific dihydroxycapnellene that strongly inhibits the Myc-Max interaction offers a targeted, mechanism-based application for oncology research [2]. Procuring and screening capnellene derivatives in Myc-Max inhibition assays could lead to novel therapeutic candidates for Myc-driven cancers.

Marine Natural Product Chemistry: Scaffold Diversification and Total Synthesis

Acquire (+)-Capnellene as a chiral starting material or reference standard for synthetic chemistry efforts. Its complex tricyclic core presents a challenging and valuable target for developing new synthetic methodologies. The numerous published total syntheses of capnellene and its analogs validate its utility as a benchmark molecule for advancing the field of complex terpenoid synthesis and generating diverse chemical libraries for biological screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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